1-[2-(3-Bromophenoxy)ethyl]-4-ethylpiperazine;oxalic acid
Overview
Description
1-[2-(3-Bromophenoxy)ethyl]-4-ethylpiperazine;oxalic acid is an organic compound that belongs to the class of piperazine derivatives It is characterized by the presence of a bromophenoxy group attached to an ethylpiperazine moiety, with an oxalate counterion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(3-Bromophenoxy)ethyl]-4-ethylpiperazine;oxalic acid typically involves the following steps:
Formation of the Bromophenoxy Intermediate: The initial step involves the reaction of 3-bromophenol with an appropriate alkylating agent to form 3-bromophenoxyalkane.
N-Alkylation of Piperazine: The bromophenoxyalkane is then reacted with 4-ethylpiperazine under basic conditions to form the desired piperazine derivative.
Oxalate Formation: The final step involves the reaction of the piperazine derivative with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[2-(3-Bromophenoxy)ethyl]-4-ethylpiperazine;oxalic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperazine ring.
Hydrolysis: The oxalate salt can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution: Products with different functional groups replacing the bromine atom.
Oxidation: Oxidized derivatives of the piperazine ring.
Reduction: Reduced forms of the piperazine derivative.
Scientific Research Applications
1-[2-(3-Bromophenoxy)ethyl]-4-ethylpiperazine;oxalic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as receptors or enzymes.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-(3-Bromophenoxy)ethyl]-4-ethylpiperazine;oxalic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The bromophenoxy group may facilitate binding to hydrophobic pockets, while the piperazine ring can interact with polar or charged residues. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(3-bromophenoxy)ethyl]-4-methylpiperidine oxalate
- 1-[2-(3-bromophenoxy)ethyl]-1H-benzimidazole oxalate
- 2-[2-(3-bromophenoxy)ethyl]-3,4-dihydro-1H-isoquinoline
Uniqueness
1-[2-(3-Bromophenoxy)ethyl]-4-ethylpiperazine;oxalic acid is unique due to its specific combination of a bromophenoxy group and an ethylpiperazine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
1-[2-(3-bromophenoxy)ethyl]-4-ethylpiperazine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrN2O.C2H2O4/c1-2-16-6-8-17(9-7-16)10-11-18-14-5-3-4-13(15)12-14;3-1(4)2(5)6/h3-5,12H,2,6-11H2,1H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIMOTMDOVDKJEQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CCOC2=CC(=CC=C2)Br.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BrN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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